4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride

Vue d'ensemble

Description

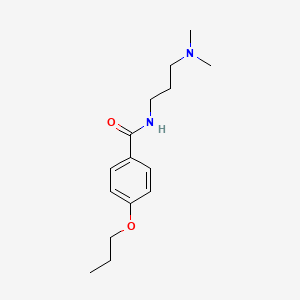

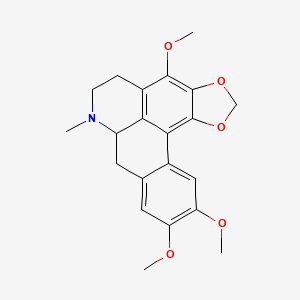

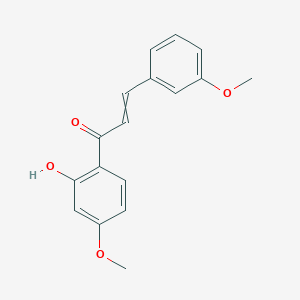

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride is a chemical compound with immense potential for scientific research. It is a derivative of Oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound is based on the oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The oxazole ring is flanked by two phenyl groups and has a 2-(methylamino)ethyl group attached .Applications De Recherche Scientifique

Corrosion Inhibition

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, similar to 4H-1,2,4-triazole derivatives, has potential applications in corrosion inhibition. For instance, triazole derivatives like 3,5-diphenyl-4H-1,2,4-triazole have been used to prevent corrosion and dissolution of mild steel in hydrochloric acid solutions, showing high inhibitive efficiency due to their molecular structure and substituents (Bentiss et al., 2007).

Synthesis of Macrolides

Oxazoles, including 4,5-diphenyloxazoles, are important in the synthesis of macrolides. They act as masked forms of activated carboxylic acids and are involved in the formation of triamides on reaction with singlet oxygen. This property is used in synthesizing complex molecules like recifeiolide and curvularin (Wasserman et al., 1981).

Study of Photo-Oxidation Reactions

The compound and its derivatives play a significant role in studying photo-oxidation reactions. Oxazole's unique physicochemical properties make it a subject of research in heterocycle chemistry. Studies involving oxazole derivatives with singlet oxygen are crucial in understanding these photo-oxidation processes (Zeinali et al., 2020).

Antimicrobial Activities

Some 1,2,4-triazole derivatives, which share a structural similarity with 4,5-diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, have been synthesized and found to possess antimicrobial activities. The structural features of these compounds contribute to their effectiveness against various microorganisms (Bektaş et al., 2010).

Catalytic Applications

Compounds like 4,5-diphenyl-2-oxazolenonanoic acid, which are structurally related to 4,5-diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, have been identified as catalysts in reactions such as the inhibition of ADP-induced aggregation of human platelets. The variation in the heterocyclic moiety and the phenyl rings of these compounds can significantly affect their catalytic activity (Meanwell et al., 1992).

Trypanocidal Activity

Oxazole derivatives, including 2,5-diphenyloxazoles, have shown inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. These compounds' specific structural features, such as hydroxy and O-methyl groups, contribute to their trypanocidal efficacy (Banzragchgarav et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15;/h2-11,19H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGDLWXRSVUGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954783 | |

| Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride | |

CAS RN |

33161-91-0 | |

| Record name | Oxazole, 4,5-diphenyl-2-(2-(methylamino)ethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033161910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)

![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)

![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)

![(2Z)-6-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1655135.png)